molecular formula C15H14O3S B1633370 (S)-(-)-1,1-Diphenyl-1,2-propanediol cyclic sulfite

(S)-(-)-1,1-Diphenyl-1,2-propanediol cyclic sulfite

Katalognummer: B1633370
Molekulargewicht: 274.3 g/mol
InChI-Schlüssel: ACONWRLGPDTDKX-HSLMYDHPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-(-)-1,1-Diphenyl-1,2-propanediol cyclic sulfite is a chemical compound known for its unique structural features and potential applications in various fields of science. This compound belongs to the class of dioxathiolanes, which are characterized by a five-membered ring containing sulfur and oxygen atoms. The presence of methyl and diphenyl groups adds to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-1,1-Diphenyl-1,2-propanediol cyclic sulfite typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a precursor compound containing sulfur and oxygen atoms, followed by the introduction of methyl and diphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(-)-1,1-Diphenyl-1,2-propanediol cyclic sulfite undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.

    Substitution: The methyl and diphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-(-)-1,1-Diphenyl-1,2-propanediol cyclic sulfite has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (S)-(-)-1,1-Diphenyl-1,2-propanediol cyclic sulfite involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets this compound apart is its specific arrangement of methyl and diphenyl groups, which confer unique chemical properties and reactivity. This distinct structure allows for specialized applications in various fields of research and industry.

Eigenschaften

Molekularformel

C15H14O3S

Molekulargewicht

274.3 g/mol

IUPAC-Name

(5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide

InChI

InChI=1S/C15H14O3S/c1-12-15(18-19(16)17-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3/t12-,19?/m0/s1

InChI-Schlüssel

ACONWRLGPDTDKX-HSLMYDHPSA-N

Isomerische SMILES

C[C@H]1C(OS(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3

SMILES

CC1C(OS(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3

Kanonische SMILES

CC1C(OS(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3

Piktogramme

Irritant

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.